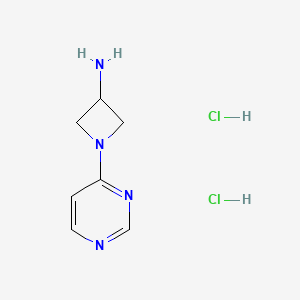

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride

Descripción general

Descripción

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4 and a molecular weight of 223.1 g/mol . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is1S/C7H10N4.2ClH/c8-7-10-2-1-6(11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2,(H2,8,10,11);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a powder at room temperature . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets.Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Acoustical Studies

“1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride” is used in acoustical studies of pyrimidine-substituted azetidinone in binary liquid mixtures at different temperatures . The study describes how the molecular interactions of 3-chloro-4-(4-nitrophenyl)-1-(pyrimidin-2-yl) azetidin-2-one (AT 1) and 3-chloro-4-(4-chlorophenyl)- 1-(pyrimidin-2-yl)azetidin-2-one (AT 2) are influenced by temperature and two distinct solvents, which has an impact on thermo-acoustical considerations at atmospheric pressure .

Preparation of Other Compounds

This compound is also used in the preparation of other compounds. For example, it is used in the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).

Mecanismo De Acción

Target of Action

The primary target of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .

Mode of Action

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride interacts with the histamine H3 receptor, leading to changes in the receptor’s activity .

Biochemical Pathways

The interaction of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride with the histamine H3 receptor affects various biochemical pathways. These pathways are involved in the regulation of neurotransmitter release and cognitive function

Pharmacokinetics

It has been noted that the compound has good metabolic stability , which suggests that it may have favorable bioavailability.

Result of Action

Its interaction with the histamine h3 receptor suggests that it may influence neurotransmitter release and cognitive function .

Propiedades

IUPAC Name |

1-pyrimidin-4-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;;/h1-2,5-6H,3-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHBGLEUHMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)